molecular formula C7H15NO B13267318 2-[(Cyclopropylmethyl)amino]propan-1-ol

2-[(Cyclopropylmethyl)amino]propan-1-ol

Cat. No.: B13267318
M. Wt: 129.20 g/mol
InChI Key: GZZRCSZAJVKEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Chemistry of Aminoalcohols and Cyclopropylmethylamines

2-[(Cyclopropylmethyl)amino]propan-1-ol belongs to the class of organic compounds known as aminoalcohols. These molecules are characterized by the presence of both an amine and an alcohol functional group. Specifically, it is a β-amino alcohol, indicating that the amine and alcohol groups are attached to adjacent carbon atoms. β-amino alcohols are significant structural motifs found in numerous biologically active compounds and are considered valuable intermediates in organic synthesis. acs.orgnih.gov Their synthesis is a key area of research, with methods such as the ring-opening of epoxides with amines being a common strategy. mdpi.comresearchgate.netrroij.com

Overview of the Distinctive Structural Features of this compound for Research Inquiry

The structure of this compound presents several features that make it a subject of academic interest. The molecule contains a chiral center at the carbon atom bonded to the hydroxyl group and the amino group. This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers, which may exhibit different biological activities.

The secondary amine provides a site for hydrogen bonding and potential salt formation, influencing its solubility and interaction with biological macromolecules. The primary alcohol group also participates in hydrogen bonding and can be a site for further chemical modification. The cyclopropylmethyl group attached to the nitrogen atom is a key feature, offering a combination of lipophilicity and conformational constraint. acs.org This group can influence the molecule's binding affinity to specific biological targets by presenting a rigid and defined orientation. acs.org

Below is a table summarizing some of the key physicochemical properties of the related compound, Cyclopropylamine (B47189).

PropertyValue
Molecular Formula C₃H₇N
Molar Mass 57.09 g/mol
Boiling Point ~50°C
Density 0.84 g/cm³

Historical Trajectory of Chemical Development Pertaining to Propanolamine (B44665) and Cyclopropylamine Scaffolds

The development of synthetic methodologies for propanolamine and cyclopropylamine scaffolds has a rich history rooted in the advancement of organic chemistry. The synthesis of aminoalcohols, including propanolamines, has been a focus of chemical research for many decades. Early methods often involved the reduction of amino acids or their derivatives. drugfuture.com For instance, alaninol, or 2-amino-1-propanol, can be synthesized from the amino acid alanine (B10760859). sigmaaldrich.com Over time, more versatile and efficient methods were developed, such as the aminolysis of epoxides, which allows for the creation of a wide variety of substituted aminoalcohols. researchgate.netrroij.com

The cyclopropane (B1198618) ring, first synthesized in the late 19th century, was initially of interest for its unique strained ring system. However, its application in medicinal chemistry is a more recent development. The incorporation of cyclopropylamines into drug candidates gained significant traction in the latter half of the 20th century and continues to be an active area of research. longdom.orgthieme-connect.com Synthetic methods for introducing the cyclopropyl (B3062369) group, such as the Simmons-Smith reaction and various catalytic cyclopropanation reactions, have been refined to allow for the efficient and stereoselective synthesis of cyclopropyl-containing molecules. thieme-connect.com The recognition of the cyclopropyl group's ability to improve the pharmacological properties of molecules has led to its inclusion in a number of approved drugs. hyphadiscovery.comthieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(cyclopropylmethylamino)propan-1-ol

InChI

InChI=1S/C7H15NO/c1-6(5-9)8-4-7-2-3-7/h6-9H,2-5H2,1H3

InChI Key

GZZRCSZAJVKEKE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1CC1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Cyclopropylmethyl Amino Propan 1 Ol

Established and Emerging Synthetic Routes to 2-[(Cyclopropylmethyl)amino]propan-1-ol and its Stereoisomers

The synthesis of this compound involves the strategic formation of a key carbon-nitrogen (C-N) bond. The primary approaches to this class of amino alcohols are through the ring-opening of epoxides or by reductive amination of α-hydroxy ketones.

The construction of the this compound backbone relies on the careful selection of starting materials that enable the efficient formation of the crucial C-N bond. Two principal retrosynthetic disconnections lead to logical and commonly employed synthetic strategies.

Strategy 1: Nucleophilic Ring-Opening of an Epoxide

This is one of the most direct methods for forming 1,2-amino alcohols. The reaction involves the nucleophilic attack of an amine on an epoxide. For the synthesis of the target compound, this translates to the reaction between cyclopropylmethylamine and 2-methyloxirane (propylene oxide). This pathway forms the C-N bond at the C2 position and retains the C-O bond from the epoxide precursor.

Strategy 2: Reductive Amination

An alternative and widely used method for C-N bond formation is reductive amination. mdpi.com This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. In this context, 1-hydroxypropan-2-one can be reacted with cyclopropylmethylamine, followed by reduction with a suitable hydride agent.

A summary of these strategies and the required precursors is presented below.

Synthetic Strategy C-N Bond Forming Reaction Key Precursor 1 Key Precursor 2
Epoxide Ring-OpeningNucleophilic substitution (SN2)2-MethyloxiraneCyclopropylmethylamine
Reductive AminationImine formation and reduction1-Hydroxypropan-2-oneCyclopropylmethylamine

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, and temperature is critical to maximize yield and minimize side products.

For the epoxide ring-opening pathway, the reaction can often proceed without a catalyst by heating the neat reactants. However, the reaction can be accelerated by the use of Lewis acids or protic solvents which activate the epoxide ring towards nucleophilic attack. Solvents such as methanol, ethanol, or even water can facilitate the reaction, which is typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate.

In the reductive amination route, the choice of reducing agent is paramount. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion in the presence of the starting ketone. More robust conditions may involve catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. mdpi.comresearchgate.net The choice of solvent is dictated by the solubility of the reactants and the nature of the reducing agent, with common choices including methanol, 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF). These reactions are frequently carried out at room temperature.

The following table provides an example of reaction parameters that could be optimized for the synthesis via reductive amination.

Parameter Condition A Condition B Condition C Rationale for Optimization
Reducing Agent NaBH(OAc)₃NaBH₃CNH₂ / Pd/CBalancing reactivity, selectivity, and operational simplicity.
Solvent Dichloromethane (DCM)Methanol (MeOH)Tetrahydrofuran (THF)Optimizing solubility of reactants and compatibility with the reducing agent.
Temperature 0 °C to 25 °C25 °C (Room Temp)50 °CControlling reaction rate and minimizing potential side reactions.
pH Control Acetic AcidNoneBuffered SystemMaintaining an optimal pH (typically mildly acidic) is crucial for imine formation.

The target molecule possesses a chiral center at the carbon atom bearing the amino and methyl groups (C2). Consequently, the development of synthetic routes that control both regioselectivity and stereoselectivity is of significant interest.

Regioselectivity: The ring-opening of 2-methyloxirane with cyclopropylmethylamine can potentially yield two regioisomers: the desired this compound (from attack at the C2 position) and 1-[(cyclopropylmethyl)amino]propan-2-ol (B3214865) (from attack at the C1 position). Under neutral or basic conditions, the SN2 attack of the amine nucleophile predominantly occurs at the less sterically hindered carbon (C1), which would lead to the undesired isomer. However, in many amine-epoxide reactions, a mixture is obtained, with the attack at the secondary carbon (C2) yielding the desired product skeleton. Highly regioselective methods often employ catalysts to direct the nucleophile to a specific carbon. scirp.org The reductive amination pathway, starting from 1-hydroxypropan-2-one, is inherently regioselective and avoids this issue entirely.

Stereoselectivity: To obtain enantiomerically pure this compound, a stereoselective synthetic strategy is required.

Chiral Precursors: The most straightforward approach is to use an enantiopure starting material. For the epoxide opening route, employing either (R)-2-methyloxirane or (S)-2-methyloxirane allows for the synthesis of a single enantiomer of the final product. The nucleophilic attack proceeds with an inversion of stereochemistry at the chiral center.

Asymmetric Catalysis: Emerging routes in the synthesis of amino alcohols involve asymmetric reactions. For instance, an asymmetric reduction of an imine precursor, formed from 1-hydroxypropan-2-one and cyclopropylmethylamine, using a chiral catalyst could establish the stereocenter with high enantioselectivity. researchgate.net Similarly, asymmetric aldol (B89426) reactions can be used to construct β-hydroxy-α-amino esters, which can subsequently be reduced to the desired amino alcohol. nih.gov

The stereochemical outcome of the epoxide ring-opening strategy is predictable, as illustrated in the table below.

Chiral Precursor Reaction Mechanism Product Stereochemistry
(R)-2-MethyloxiraneSN2 (Inversion)(S)-2-[(Cyclopropylmethyl)amino]propan-1-ol
(S)-2-MethyloxiraneSN2 (Inversion)(R)-2-[(Cyclopropylmethyl)amino]propan-1-ol

Design and Synthesis of Chemically Modified Derivatives and Structural Analogues

The presence of both a secondary amine and a primary hydroxyl group in this compound provides two distinct handles for further chemical modification. This allows for the systematic design and synthesis of a library of derivatives and structural analogues.

The secondary amine is a nucleophilic center that can readily undergo alkylation and acylation reactions to furnish a wide range of derivatives.

Amine Alkylation: The introduction of an additional alkyl group to the nitrogen atom to form a tertiary amine can be achieved through reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base neutralizes the hydrogen halide formed during the reaction. Care must be taken to control the stoichiometry to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt.

Amine Acylation: The synthesis of amide derivatives is accomplished by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). These reactions are typically high-yielding and are often performed in the presence of a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. This transformation converts the basic amine into a neutral amide functional group.

Reaction Type Reagent Example Base Product Class
AlkylationMethyl Iodide (CH₃I)K₂CO₃Tertiary Amine
AlkylationBenzyl Bromide (BnBr)Et₃NTertiary Amine
AcylationAcetyl Chloride (CH₃COCl)PyridineAmide
AcylationBenzoyl Chloride (PhCOCl)PyridineAmide
AcylationAcetic Anhydride ((CH₃CO)₂O)Et₃NAmide

The primary hydroxyl group is another versatile site for chemical modification, allowing for the synthesis of ethers and esters.

Etherification: The formation of an ether linkage typically proceeds via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate is then reacted with an alkyl halide to yield the corresponding ether.

Esterification: Esters can be readily prepared by reacting the alcohol with an acyl chloride or acid anhydride in the presence of a base, similar to amine acylation. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat, can be employed. researchgate.net This reaction is an equilibrium process, and the removal of water is often necessary to drive it to completion.

Reaction Type Reagent(s) Catalyst/Base Product Class
Etherification1. NaH; 2. Methyl IodideN/A (Stoichiometric Base)Ether
Etherification1. NaH; 2. Ethyl BromideN/A (Stoichiometric Base)Ether
EsterificationAcetyl ChloridePyridineEster
EsterificationAcetic AnhydrideDMAP (cat.)Ester
EsterificationPropanoic AcidH₂SO₄ (cat.)Ester

Structural Elaboration and Truncation of the Propan-1-ol Backbone

Elaboration Strategies:

Structural elaboration of the propan-1-ol backbone can be achieved through various synthetic routes. A common approach involves the ring-opening of substituted epoxides with cyclopropylmethylamine. By choosing an epoxide with a longer alkyl chain, the propan-1-ol backbone can be extended. For example, the reaction of cyclopropylmethylamine with a C4-epoxide, such as 1,2-epoxybutane, would yield a butan-1-ol derivative. This method offers high regioselectivity, with the amine typically attacking the less sterically hindered carbon of the epoxide. growingscience.comrroij.comtandfonline.com

Another versatile method is the reductive amination of a keto-alcohol. wikipedia.orgyoutube.comorganic-chemistry.org To achieve backbone elaboration, a longer-chain keto-alcohol, such as a 4-hydroxy-2-butanone, could be reacted with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride. This one-pot reaction is often efficient and avoids the need for intermediate isolation. youtube.com

Truncation Strategies:

Truncation of the propan-1-ol backbone to an ethan-1-ol or even a methan-1-ol derivative can also provide valuable SAR insights. A plausible synthetic route to a truncated analog would involve the reaction of cyclopropylmethylamine with a smaller epoxide, such as propylene (B89431) oxide or ethylene (B1197577) oxide. However, the reactivity and regioselectivity of these smaller epoxides would need to be carefully controlled.

Alternatively, starting from a different precursor, such as an amino acid, could provide access to truncated backbones. For instance, the reduction of an N-cyclopropylmethyl-substituted amino acid ester would yield the corresponding amino alcohol. By selecting an appropriate amino acid, such as alanine (B10760859) or glycine, different backbone lengths can be achieved.

A summary of potential synthetic strategies for backbone modification is presented in the table below.

Modification Synthetic Strategy Starting Materials Key Features
ElaborationEpoxide Ring-OpeningCyclopropylmethylamine, Substituted Epoxide (e.g., 1,2-epoxybutane)High regioselectivity, mild reaction conditions. growingscience.comrroij.comtandfonline.com
ElaborationReductive AminationCyclopropylmethylamine, Keto-alcohol (e.g., 4-hydroxy-2-butanone)One-pot reaction, good yields. wikipedia.orgyoutube.comorganic-chemistry.org
TruncationEpoxide Ring-OpeningCyclopropylmethylamine, Ethylene Oxide or Propylene OxideAccess to shorter backbones.
TruncationAmino Acid ReductionN-cyclopropylmethyl Amino Acid EsterControl over stereochemistry.

Diversification and Bioisosteric Replacement of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a key structural feature that influences the compound's lipophilicity, metabolic stability, and conformational rigidity. beilstein-journals.orgscientificupdate.com Diversification of this moiety through bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune these properties. researchgate.net

Rationale for Bioisosteric Replacement:

The cyclopropyl (B3062369) ring is often considered a bioisostere of a gem-dimethyl group or an alkene. Its rigid structure can lock the molecule into a specific conformation, which may be favorable for binding to a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org However, in some cases, modifying this group may be necessary to improve solubility, alter electronic properties, or explore different binding interactions.

Potential Bioisosteric Replacements:

Several functional groups can be considered as bioisosteric replacements for the cyclopropylmethyl moiety. The choice of replacement depends on the desired physicochemical properties.

Isopropyl and tert-Butyl Groups: Replacing the cyclopropyl group with an isopropyl or tert-butyl group increases steric bulk and lipophilicity. beilstein-journals.org This modification can be synthetically achieved through reductive amination of the corresponding aldehyde (isobutyraldehyde or pivalaldehyde) with 2-aminopropan-1-ol.

Oxetanyl Group: The oxetane (B1205548) ring is a valuable bioisostere for a gem-dimethyl or cyclopropyl group that can improve aqueous solubility and reduce lipophilicity. beilstein-journals.org The synthesis of an oxetanyl-containing analog would likely involve the reaction of 2-aminopropan-1-ol with an appropriate oxetane-containing aldehyde via reductive amination.

Fluorinated Alkyl Groups: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. nih.gov Replacing the cyclopropylmethyl group with a trifluoromethylcyclopropyl or a simple fluoroalkyl chain could enhance binding affinity and improve pharmacokinetic properties. domainex.co.uk

Alternative Ring Systems: Other small, strained ring systems, such as cyclobutane, could also be explored as replacements to subtly alter the conformational constraints of the molecule.

The following table summarizes potential bioisosteric replacements and their anticipated impact on molecular properties.

Original Moiety Bioisosteric Replacement Anticipated Property Changes Synthetic Approach
CyclopropylmethylIsopropylmethylIncreased lipophilicity and steric bulk. beilstein-journals.orgReductive amination with isobutyraldehyde.
CyclopropylmethylOxetanylmethylDecreased lipophilicity, improved solubility. beilstein-journals.orgReductive amination with an oxetane aldehyde.
CyclopropylmethylTrifluoromethylcyclopropylEnhanced metabolic stability, altered electronics. domainex.co.ukMulti-step synthesis of the corresponding amine.
CyclopropylmethylCyclobutylmethylAltered conformational rigidity.Reductive amination with cyclobutanecarboxaldehyde.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. rsc.orgrsc.orgbenthamdirect.combenthamscience.com For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

Atom Economy and Catalysis:

One of the key principles of green chemistry is maximizing atom economy. Catalytic methods are often superior to stoichiometric reactions in this regard. The synthesis of β-amino alcohols via the ring-opening of epoxides can be catalyzed by various Lewis acids, reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. growingscience.comrroij.comtandfonline.com

Reductive amination is another excellent example of a green synthetic method. wikipedia.orgyoutube.comorganic-chemistry.org When catalyzed by transition metals or even enzymes (amine dehydrogenases), this reaction can proceed with high efficiency and selectivity, generating water as the only byproduct. frontiersin.org The use of biocatalysis, in particular, offers the potential for highly stereoselective syntheses under mild, aqueous conditions. frontiersin.org

Use of Greener Solvents and Reagents:

The choice of solvent has a significant impact on the environmental impact of a chemical process. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. tandfonline.com For instance, some catalytic ring-opening reactions of epoxides can be performed in water. rroij.com

Furthermore, the choice of reagents is crucial. The use of benign reducing agents in reductive amination, such as Hantzsch esters in organocatalytic systems, can be a greener alternative to metal hydrides. nih.gov

Renewable Feedstocks:

The table below outlines the application of green chemistry principles to the synthesis of the target compound.

Green Chemistry Principle Application in Synthesis Example Benefit
Atom EconomyUse of catalytic methods.Catalytic reductive amination of a keto-alcohol. frontiersin.orgHigh yield, minimal waste.
CatalysisEmploying catalysts instead of stoichiometric reagents.Lewis acid-catalyzed epoxide ring-opening. growingscience.comrroij.comMilder conditions, lower reagent load.
Safer SolventsUtilizing environmentally benign solvents.Performing reactions in water or under solvent-free conditions. rroij.comtandfonline.comReduced environmental impact and toxicity.
Renewable FeedstocksSourcing starting materials from biomass.Deriving propylene oxide from glycerol.Reduced reliance on fossil fuels.

Stereochemical Research and Chiral Analysis of 2 Cyclopropylmethyl Amino Propan 1 Ol

Enantiomeric and Diastereomeric Considerations in 2-[(Cyclopropylmethyl)amino]propan-1-ol Systems

This compound possesses a chiral center at the second carbon atom of the propanol (B110389) backbone, to which the amino group, a methyl group, a hydroxymethyl group, and a hydrogen atom are attached. The presence of this stereocenter gives rise to the existence of two enantiomers, which are non-superimposable mirror images of each other. wikipedia.orgencyclopedia.pub These enantiomers are designated as (R)- and (S)-2-[(Cyclopropylmethyl)amino]propan-1-ol based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of enantiomers are identical in an achiral environment, but they can exhibit different interactions with other chiral molecules, including biological receptors. This differentiation is crucial in the development of pharmaceuticals, where one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. wikipedia.org

While this compound itself has only one chiral center, derivatives of this compound could potentially have additional stereocenters, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties, which allows for their separation by conventional laboratory techniques such as chromatography and crystallization.

Methodologies for Chiral Synthesis and Enantioselective Separation

The production of enantiomerically pure forms of chiral compounds like this compound is a significant focus in organic synthesis. Two primary strategies are employed: chiral synthesis (also known as asymmetric synthesis) and chiral resolution of a racemic mixture.

Chiral Synthesis: Asymmetric synthesis aims to selectively produce a single enantiomer. nih.gov This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For the synthesis of chiral amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven to be an effective method, yielding products with high enantioselectivity. acs.org Another approach involves the stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent. The synthesis of chiral cyclopropane (B1198618) derivatives can also be achieved through stereoselective cyclopropanation reactions. rsc.org

Enantioselective Separation: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common and powerful technique for this is chiral High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For propanolamine (B44665) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective. mdpi.com

Another resolution technique involves the derivatization of the enantiomers with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers can then be separated by standard chromatographic or crystallization methods, after which the chiral resolving agent is removed to yield the pure enantiomers.

Separation Technique Principle Application to Amino Alcohols
Chiral HPLC Differential interaction with a chiral stationary phase. Widely used for the analytical and preparative separation of propanolamine enantiomers. mdpi.com
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. A classical method for the resolution of chiral amines and alcohols. wikipedia.org
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent. Can be used to selectively react one enantiomer, leaving the other unreacted.

Impact of Stereochemistry on Molecular Conformation and Intermolecular Interactions

For instance, the hydroxyl and amino groups in this compound are capable of forming hydrogen bonds. The specific (R) or (S) configuration will determine the precise orientation of these groups, affecting their ability to form intramolecular hydrogen bonds, which can influence the molecule's preferred conformation. Furthermore, when interacting with a chiral receptor site, the stereochemistry will determine the goodness of fit, with one enantiomer potentially forming multiple favorable interactions while the other may experience steric hindrance or unfavorable interactions.

Structure Activity Relationship Sar Elucidation and Rational Molecular Design of 2 Cyclopropylmethyl Amino Propan 1 Ol Derivatives

Identification of Pharmacophoric Elements and Key Structural Determinants for Biological Activity

The biological activity of 2-[(Cyclopropylmethyl)amino]propan-1-ol derivatives is dictated by the specific interactions each part of the molecule makes within the binding site of its target protein. The combination of the bulky yet conformationally constrained cyclopropylmethyl group, the hydrogen-bonding capabilities of the propan-1-ol backbone, and the potential for ionic interactions from the secondary amine creates a unique pharmacophore that can be finely tuned.

The cyclopropylmethyl group is a distinctive feature in medicinal chemistry, often introduced to enhance a compound's pharmacological profile. researchgate.net Its presence in derivatives of this compound is significant for several reasons:

Conformational Rigidity and Binding Entropy : The three-membered ring of the cyclopropyl (B3062369) group restricts the rotational freedom of the N-substituent. This pre-organization of the ligand into a more rigid conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.netbiorxiv.org

Metabolic Stability : The cyclopropyl ring is generally more resistant to metabolic degradation compared to other alkyl groups. This can improve the pharmacokinetic properties of the drug by increasing its half-life. researchgate.net

Potency and Lipophilicity : The cyclopropyl group can enhance potency by establishing favorable van der Waals interactions within hydrophobic pockets of the receptor binding site. unl.pt Its unique electronic properties and lipophilicity can also influence the molecule's ability to cross cell membranes. researchgate.netresearchgate.net

In SAR studies of related compounds, such as certain opioid receptor antagonists, the N-cyclopropylmethyl substituent is a classic feature essential for antagonist activity. nih.govnih.gov Modification or replacement of this group often leads to a significant change in the pharmacological profile, highlighting its critical role in receptor interaction.

Table 1: Influence of N-Substituent on Receptor Affinity in a Model System
N-SubstituentKey PropertiesRelative Receptor Affinity
CyclopropylmethylConformationally restricted, metabolically stableHigh
IsopropylBulky, flexibleModerate
tert-ButylVery bulky, sterically hinderingModerate to Low
HSmall, minimal steric interactionLow

The propan-1-ol core is a fundamental component of many β-amino alcohol compounds, which are known for a wide range of biological activities, including acting as β-blockers and enzyme inhibitors. rroij.comnih.govresearchgate.net This backbone serves several key functions:

Hydrogen Bonding : The hydroxyl (-OH) group is a critical hydrogen bond donor and acceptor. unina.it This functionality allows it to form strong, directional interactions with specific amino acid residues (such as aspartate or serine) in the receptor's binding pocket, which is often essential for anchoring the ligand and ensuring high affinity.

Stereochemistry : The central carbon of the propanolamine (B44665) backbone (C-2) is a chiral center. The stereochemistry at this position is often crucial for biological activity. Typically, one enantiomer (often the (S)-enantiomer in the context of adrenergic receptor ligands) exhibits significantly higher potency than the other, as it aligns the key interacting groups (hydroxyl, amine, and N-substituent) in the optimal orientation for receptor binding.

Structural Scaffold : The three-carbon chain provides the correct spacing and orientation for the amine and the N-alkyl substituent relative to the hydroxyl group. This spatial arrangement is a defining feature of the pharmacophore.

The secondary amine is another cornerstone of the pharmacophore, contributing significantly to the binding affinity and specificity of the molecule.

Hydrogen Bonding : The protonated secondary amine can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov

Selectivity : The substitution pattern of the amine (primary, secondary, or tertiary) can influence selectivity for different receptor subtypes. Secondary amines often provide a balance of basicity and steric profile that is optimal for many targets. nih.govwayne.edu Studies have shown that secondary amines can have a more pronounced effect on the electronic properties of a complex compared to primary or tertiary amines. wayne.edu

Advanced Strategies for Analog Design Based on SAR Data

The insights gained from SAR studies are used to guide the design of new analogs with improved properties. Medicinal chemists employ several advanced strategies to modify the this compound scaffold to enhance specificity, potency, and drug-like characteristics.

Scaffold Hopping : This strategy involves replacing the central molecular core (the propan-1-ol backbone) with a structurally different scaffold while maintaining the original orientation of the key pharmacophoric groups. researchgate.netuniroma1.it The goal is to discover novel chemical classes with improved properties, such as better pharmacokinetics or reduced off-target effects, or to secure new intellectual property. researchgate.netnih.gov For the this compound framework, one might replace the aminopropanol (B1366323) core with a constrained cyclic amine or a different linear chain that preserves the spatial relationship between the amine, hydroxyl, and lipophilic cyclopropylmethyl group.

Bioisosteric Replacements : A bioisostere is a chemical group that can replace another group without significantly affecting the molecule's biological activity. researchgate.netu-strasbg.fr This technique is used to fine-tune properties. For example, the cyclopropyl group could be replaced by other small, rigid groups like a vinyl or ethynyl (B1212043) group to probe electronic and steric requirements. The hydroxyl group could be replaced with a bioisostere like a primary amide or a hydroxamic acid to alter hydrogen bonding patterns and metabolic stability.

Table 2: Examples of Bioisosteric Replacements and Their Rationale
Original GroupPotential BioisostereRationale for Replacement
-OH (hydroxyl)-NH2 (amino), -SH (thiol)Alter hydrogen bonding capacity and polarity.
CyclopropylOxetane (B1205548), CyclobutylModify lipophilicity, solubility, and metabolic stability.
-NH- (secondary amine)-O- (ether), -CH2- (methylene)Remove the basic center to probe the importance of the ionic interaction.

Reducing the flexibility of a ligand can enhance its binding affinity by lowering the entropic cost of binding and can also improve selectivity. researchgate.netnih.gov

Conformational Constraint : This strategy involves modifying the molecule to lock it into its "bioactive conformation"—the specific shape it adopts when bound to its target. acs.orgmdpi.com For the this compound scaffold, this could be achieved by incorporating the propanolamine chain into a ring system, such as a piperidine (B6355638) or morpholine (B109124) ring. This rigidification can lead to a significant increase in potency and selectivity by ensuring the pharmacophoric elements are perfectly pre-organized for receptor interaction. lifechemicals.com

Principles of Ligand Efficiency and Optimizing Molecular Interactions

In the rational design of this compound derivatives as beta-adrenergic receptor antagonists, a primary goal is to enhance potency and selectivity while maintaining favorable physicochemical properties. This optimization process is guided by several key principles, including ligand efficiency (LE) and the detailed analysis of molecular interactions within the receptor's binding pocket. These principles allow medicinal chemists to make informed decisions about which structural modifications are most likely to yield a successful drug candidate.

Ligand Efficiency (LE) is a critical metric in lead optimization. It assesses the binding energy of a ligand on a per-atom basis, thereby normalizing for size. It is calculated from the binding affinity (expressed as pKi or pIC50) and the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule.

LE = (1.37 * pKi) / HAC

A high LE value indicates that a molecule achieves its potency through efficient, high-quality interactions with the target receptor, rather than simply through an increase in size and lipophilicity. During lead optimization, it is common for potency to increase with molecular weight; however, LE often decreases. The goal is to enhance potency while maintaining or improving LE.

Lipophilic Ligand Efficiency (LLE) , another key metric, relates potency to lipophilicity (logP or logD). It is calculated as:

LLE = pKi - logP

High LLE values (typically >5) are desirable, as they indicate that a compound achieves high potency without excessive lipophilicity. High lipophilicity can lead to undesirable properties such as poor solubility, high plasma protein binding, and off-target toxicity.

To illustrate the application of these principles, consider a hypothetical series of derivatives based on the this compound scaffold, where modifications are made to the N-substituent and a hypothetical aromatic ring is introduced to create an aryloxypropanolamine backbone, a common feature in many potent beta-blockers. The following table presents plausible data for such a series, demonstrating how SAR is rationalized through efficiency metrics.

Compound IDR-Group (on Amine)Ar-Group (Aryl Ring)pKilogPHACLE (kcal/mol/HA)LLE
1 -CH2-cPrPhenyl7.22.1160.625.1
2 -CH(CH3)2 (Isopropyl)Phenyl7.02.0150.645.0
3 -C(CH3)3 (tert-Butyl)Phenyl7.52.5160.645.0
4 -CH2-cPr4-Methoxyphenyl7.82.0180.605.8
5 -CH2-cPr4-Cyanophenyl8.21.9180.626.3
6 -CH2-cPrNaphthyl8.53.5200.585.0

This table is illustrative, based on established SAR principles for beta-blockers, to demonstrate the application of ligand efficiency metrics. pKi values represent binding affinity, logP represents lipophilicity, HAC is the heavy atom count, LE is Ligand Efficiency, and LLE is Lipophilic Ligand Efficiency. cPr denotes a cyclopropyl group.

From this representative data, several key principles of molecular optimization can be elucidated:

Impact of N-Substituent: Comparing compounds 1 , 2 , and 3 , we observe the classic SAR for beta-blockers where a bulky substituent on the nitrogen is favorable. The cyclopropylmethyl group in compound 1 provides comparable, if not slightly better, affinity and efficiency than the standard isopropyl group (compound 2 ). The tert-butyl group (compound 3 ) often provides a further boost in potency. The cyclopropylmethyl group offers a favorable balance of steric bulk and conformational rigidity, which can enhance binding without excessively increasing lipophilicity.

Optimizing Aromatic Interactions: The introduction of substituents on the aromatic ring significantly impacts affinity. A para-substituent that can act as a hydrogen bond acceptor, such as the methoxy (B1213986) group in compound 4 or the cyano group in compound 5 , can form additional interactions with serine residues (e.g., Ser203, Ser207 on the β2-adrenoceptor) in the binding pocket, leading to a substantial increase in potency. gpatindia.com Notably, this can be achieved with minimal impact on lipophilicity, resulting in a significant improvement in LLE (from 5.1 to 6.3 for compound 5 ), marking a highly efficient optimization path.

The Lipophilicity Trade-off: Extending the aromatic system, as in the naphthyl derivative (compound 6 ), leads to a significant increase in potency (pKi = 8.5). This is likely due to enhanced hydrophobic interactions with the receptor. However, this gain in potency comes at the cost of a large increase in lipophilicity (logP = 3.5) and molecular size (HAC = 20). Consequently, the Ligand Efficiency (LE) drops, and the Lipophilic Ligand Efficiency (LLE) falls back to 5.0. While potent, this compound may be more prone to the liabilities associated with high lipophilicity.

The rational design process for this compound derivatives thus involves a multi-parameter optimization. The key molecular interactions to be optimized include:

Hydrogen Bonding: The secondary amine (protonated at physiological pH) forms a crucial ionic bond with a highly conserved aspartate residue (Asp113 in TM3 of the β2AR). The hydroxyl group on the propanolamine side chain is also a critical hydrogen bond donor/acceptor, interacting with residues such as Asn293 in TM6. gpatindia.com

Hydrophobic/Steric Interactions: The pocket accommodating the N-substituent is hydrophobic. The cyclopropylmethyl group fits well into this pocket, providing beneficial van der Waals interactions.

Aromatic Interactions: If an aryloxypropanolamine is designed, the aromatic ring engages in hydrophobic and potential pi-stacking interactions with phenylalanine residues within the binding site. As shown with compounds 4 and 5 , polar substituents on this ring can be strategically placed to engage in additional hydrogen bonding, significantly and efficiently enhancing affinity.

Computational Chemistry and Molecular Modeling of 2 Cyclopropylmethyl Amino Propan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of 2-[(Cyclopropylmethyl)amino]propan-1-ol is a key determinant of its chemical and biological activity. This flexibility arises from the presence of several rotatable single bonds within its structure: the C-C bond of the propanol (B110389) backbone, the C-N bond linking the propanol and cyclopropylmethyl groups, and the C-C bond between the cyclopropyl (B3062369) ring and the methylene (B1212753) bridge.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound over time. By simulating the motion of atoms and bonds in a virtual environment (e.g., in a solvent like water), MD can reveal the molecule's flexibility, the stability of its different conformers, and the transitions between them. These simulations can also elucidate the role of intramolecular hydrogen bonding, particularly between the hydroxyl and amino groups, in stabilizing certain conformations. The trajectory data from MD simulations can be analyzed to understand the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing a quantitative measure of the molecule's structural stability and the mobility of its different regions.

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound, which is fundamental to understanding its reactivity. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

A key aspect of this characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, indicating these sites are prone to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their role as hydrogen bond acceptors and sites of nucleophilic character. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), indicating their role as hydrogen bond donors.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be calculated to provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Calculated Quantum Chemical Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.7 eVSuggests high chemical stability
Dipole Moment2.1 DIndicates moderate polarity

In Silico Prediction of Intrinsic Molecular Properties for Research and Development

Computational tools can rapidly predict a wide range of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound from its chemical structure alone. These predictions are vital in the early stages of research to assess the molecule's potential as a drug candidate or for other applications.

Physicochemical properties such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental to predicting a molecule's behavior in biological systems. For instance, logP and TPSA are critical for predicting oral bioavailability and cell membrane permeability.

ADME properties are crucial for understanding how the molecule might behave in a biological system. In silico models can predict properties like aqueous solubility, human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities of the molecule early on, allowing for structural modifications to improve its profile.

Interactive Data Table: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueImplication
Molecular Weight143.23 g/mol Low molecular weight, favorable for absorption
logP0.85Balanced lipophilicity, good for solubility and permeability
TPSA32.26 ŲSuggests good potential for oral bioavailability
Hydrogen Bond Donors2Can participate in interactions with biological targets
Hydrogen Bond Acceptors2Can participate in interactions with biological targets
Aqueous SolubilityHighFavorable for formulation and distribution
Blood-Brain Barrier PermeabilityLow to ModerateMay have limited central nervous system effects

Advanced Ligand-Target Docking and Interaction Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, such as a protein receptor or an enzyme. This method is instrumental in understanding the molecular basis of a ligand's biological activity and can be used to screen virtual libraries of compounds for potential binders.

The docking process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. The resulting docked pose reveals the specific interactions between the ligand and the amino acid residues of the target. For this compound, key interactions would likely involve hydrogen bonds formed by its hydroxyl and amino groups with polar residues in the binding pocket. The cyclopropyl group, being hydrophobic, might engage in van der Waals interactions with nonpolar residues.

Following the initial docking, more advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to perform a more accurate interaction energy analysis. This method provides a more detailed breakdown of the binding free energy, separating it into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. This detailed energy analysis helps in understanding the key drivers of binding and can guide the rational design of more potent and selective analogs. For example, if the analysis reveals a crucial hydrogen bond, modifications to the molecule could be made to strengthen this interaction.

Comprehensive Analytical and Spectroscopic Characterization of 2 Cyclopropylmethyl Amino Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 2-[(Cyclopropylmethyl)amino]propan-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the cyclopropyl (B3062369) ring typically appear in the upfield region (approx. 0.1–0.9 ppm) with complex splitting patterns due to geminal and vicinal coupling. The methyl group on the propanol (B110389) backbone would present as a doublet, coupled to the adjacent methine proton. The protons of the hydroxymethyl group (-CH₂OH) and the methine group (-CH-) would appear as diastereotopic and exhibit complex multiplets. The protons of the N-methylene bridge (-N-CH₂-) would also show distinct signals. The labile protons of the hydroxyl (-OH) and amine (-NH) groups would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct resonance. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the oxygen (C1) is expected to be the most downfield signal in the aliphatic region, followed by the carbons bonded to the nitrogen (C2 and the N-CH₂). The cyclopropyl and methyl carbons would appear at the most upfield positions. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

To confirm the assignments made from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY identifies proton-proton coupling networks, HSQC correlates directly attached proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, allowing for the unequivocal assembly of the molecular structure.

Table 6.1.1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.55 m 1H H-1a
~3.35 m 1H H-1b
~2.80 m 1H H-2
~2.50 m 2H N-CH₂
~1.10 d 3H CH₃
~0.85 m 1H Cyclopropyl CH
~0.45 m 2H Cyclopropyl CH₂

Note: Labile NH and OH proton signals are not included as their shifts are highly variable.

Table 6.1.2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment
~67.5 C-1 (CH₂OH)
~59.0 C-2 (CH-N)
~57.0 N-CH₂
~17.0 CH₃
~11.0 Cyclopropyl CH

Advanced Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), can provide a highly accurate mass measurement of the molecular ion (or more commonly, the protonated molecule [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₇H₁₅NO), as the measured mass can be distinguished from other combinations of atoms with the same nominal mass. The calculated exact mass of the [M+H]⁺ ion for C₇H₁₅NO is 130.1232 u.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic fingerprint that can aid in structural confirmation. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, with the loss of the largest alkyl radical being generally preferred.

The most likely fragmentation pathways include:

Cleavage between C1 and C2 to lose the •CH₂OH radical, resulting in a prominent ion.

Cleavage of the C2-CH₃ bond to lose a methyl radical (•CH₃).

Cleavage of the N-C(cyclopropyl) bond to lose the cyclopropylmethyl radical.

The resulting mass spectrum would be a pattern of these fragment ions, with the most stable fragment typically forming the base peak.

Table 6.2.1: Predicted Key Mass Fragments for this compound in EI-MS

m/z (Mass/Charge Ratio) Proposed Fragment Structure/Origin
129 [M]⁺• (Molecular Ion)
98 [M - •CH₂OH]⁺
84 [M - •CH(OH)CH₃]⁺
74 [CH₃CH=NHCH₂-cyclopropyl]⁺

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule.

Infrared (IR) and Raman Spectroscopy Both IR and Raman spectroscopy probe the vibrational modes of the molecule. The presence of characteristic absorption bands (in IR) or scattering peaks (in Raman) confirms the existence of specific functional groups. For this compound, key expected vibrations include:

O-H Stretch: A broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, characteristic of an alcohol.

N-H Stretch: A moderate, sharp peak in the IR spectrum, usually around 3300-3350 cm⁻¹, indicative of a secondary amine.

C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds. A characteristic peak slightly above 3000 cm⁻¹ is expected for the C-H bonds on the cyclopropyl ring.

C-O Stretch: A strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region, corresponding to the primary alcohol.

C-N Stretch: A moderate band in the 1100-1250 cm⁻¹ region.

Raman spectroscopy is often complementary, providing stronger signals for non-polar bonds and symmetric vibrations, which can be useful for analyzing the cyclopropyl ring and carbon backbone vibrations.

Table 6.3.1: Predicted Vibrational Spectroscopy Bands

Wavenumber (cm⁻¹) Vibration Type
3300 - 3400 (broad) O-H stretch
3300 - 3350 (sharp) N-H stretch
> 3000 Cyclopropyl C-H stretch
2850 - 2960 Aliphatic C-H stretch
1050 - 1150 C-O stretch

Electronic (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions. This compound lacks any significant chromophores (i.e., conjugated π-systems or carbonyl groups). The only electronic transitions available are σ → σ* and n → σ* transitions associated with the C-C, C-O, C-N, N-H, and O-H single bonds. These transitions are high-energy and occur in the far-UV region (< 220 nm). Therefore, a UV-Vis spectrum of this compound is not expected to show significant absorption in the standard 220-800 nm range, making this technique of limited use for structural characterization.

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a sample of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are powerful techniques for assessing purity. A reversed-phase method, using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape for the amine), would be suitable. A pure sample should yield a single, sharp peak. The high resolution of UPLC allows for rapid analysis and the detection of even trace impurities.

Because the molecule possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. To separate these enantiomers, chiral chromatography is required. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating chiral amino alcohols. sigmaaldrich.com

Gas Chromatography (GC) Gas chromatography is another high-resolution technique for purity assessment. However, due to the presence of polar -OH and -NH groups, this compound has a high boiling point and may exhibit poor peak shape (tailing) on standard GC columns. To overcome this, derivatization is often necessary to block the polar functional groups and increase volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Once derivatized, the compound can be analyzed on a standard non-polar column (e.g., DB-5) for purity checks. For enantiomeric separation by GC, a chiral stationary phase, often based on cyclodextrin derivatives, is required. gcms.cz Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the main component and any impurities. cat-online.com

Chiroptical Spectroscopic Methods (CD, ORD) for Absolute Configuration Assignment

As a chiral molecule, this compound will interact with plane-polarized light, a property that can be exploited to determine its absolute configuration (R or S).

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a small molecule like this compound, which lacks a strong chromophore, CD signals (Cotton effects) will be weak and appear in the far-UV region.

Despite the experimental challenges, these techniques are invaluable for assigning the absolute configuration. The modern approach involves comparing the experimentally measured CD or ORD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net By calculating the expected spectra for both the R and S enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute stereochemistry of the sample. This approach has been successfully applied to structurally similar molecules like 2-aminopropanol. researchgate.net

Theoretical Investigations into the Reactivity and Reaction Mechanisms of 2 Cyclopropylmethyl Amino Propan 1 Ol

Detailed Analysis of Amine Alkylation and Functionalization Reactions

Amine alkylation is a fundamental functionalization reaction for 2-[(Cyclopropylmethyl)amino]propan-1-ol. wikipedia.org However, the reaction of this secondary amine with an alkylating agent can be complex. The product of the initial alkylation is a tertiary amine, which is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com This can lead to a subsequent alkylation reaction, resulting in the formation of a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.orgmasterorganicchemistry.com

Computational models can be employed to study the kinetics and thermodynamics of these competing reactions. By calculating the energy profiles for the first and second alkylation steps, the likelihood of overalkylation can be predicted. Factors influencing this include the steric hindrance around the nitrogen atom and the electronic effects of the substituents.

Other functionalization reactions at the amine center include acylation (reaction with acyl chlorides or anhydrides to form amides) and sulfonylation (reaction with sulfonyl chlorides to form sulfonamides). Theoretical analysis of these reactions would involve modeling the nucleophilic attack of the amine on the carbonyl or sulfonyl center, respectively, and evaluating the stability of the tetrahedral intermediates and the energies of the transition states.

Reaction TypeReagent ExampleProduct TypeTheoretical Investigation Focus
Alkylation Methyl IodideTertiary Amine / Quaternary SaltReaction energy profiles, Nucleophilicity comparison (2° vs 3° amine), Steric effects
Acylation Acetyl ChlorideAmideTransition state of nucleophilic acyl substitution, Stability of tetrahedral intermediate
Sulfonylation Tosyl ChlorideSulfonamideEnergy barriers for S-N bond formation, Leaving group potential
Reductive Amination Acetone, NaBH3CNTertiary AmineMechanism of iminium ion formation and subsequent reduction

Cyclopropyl (B3062369) Ring Stability and Reactivity in Chemical Transformations

The cyclopropyl group is a key feature of the molecule, imparting significant ring strain (approximately 115 kJ/mol). rsc.org This strain energy influences the molecule's reactivity, particularly in reactions involving intermediates at the adjacent methylene (B1212753) carbon. nih.gov

Stability: The cyclopropyl group can stabilize an adjacent positive charge, radical, or even an anion through orbital interactions. quora.compsu.edu The exceptional stability of the cyclopropylmethyl carbocation is well-documented and is attributed to the overlap of the vacant p-orbital of the carbocation with the filled Walsh orbitals of the cyclopropane (B1198618) ring. quora.com This phenomenon, sometimes called "dancing resonance," delocalizes the positive charge. quora.com This implies that any reaction proceeding through a cationic intermediate at the methylene carbon attached to the nitrogen would be significantly favored.

Reactivity: The high ring strain makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, particularly when a radical or cationic center is formed on an adjacent atom. rsc.orgnih.gov For example, the cyclopropylmethyl radical is known to undergo a very rapid, highly exothermic ring-opening to form the but-3-enyl radical. rsc.orgpsu.edu This rearrangement is often used as a radical "clock" to probe reaction mechanisms. rsc.org

Theoretical calculations can model the transition state for this ring-opening process, providing the activation energy and reaction rate. The regioselectivity of ring-opening in substituted cyclopropylmethyl systems is also amenable to computational analysis, which can predict which C-C bond in the ring is most likely to cleave. acs.org The solvolysis of cyclopropyl derivatives, which involves the concerted opening of the ring and departure of a leaving group, can be modeled to understand the torquoselectivity (stereochemical preference for substituent rotation) of the electrocyclic ring-opening. acs.org

Elucidation of Reaction Transition States and Energy Landscapes via Computational Methods

Computational chemistry provides the means to map the entire potential energy surface (PES) for a given reaction of this compound. This allows for a detailed understanding of the reaction mechanism, including the identification of intermediates, transition states, and the calculation of activation energies.

Computational Methods: High-level ab initio and DFT methods are used to perform these investigations. Geometries of reactants, products, intermediates, and transition states are optimized using functionals like M06-2X or B3LYP with extended basis sets (e.g., aug-cc-pVTZ). nih.govresearchgate.net To confirm that a calculated structure is a true transition state, a frequency calculation is performed to ensure it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the corresponding reactants and products. researchgate.net For more accurate energies, single-point calculations using coupled-cluster methods like CCSD(T) may be performed on the DFT-optimized geometries. nih.gov

Energy Landscapes: By calculating the relative energies of all stationary points on the PES, a detailed reaction energy landscape can be constructed. nih.gov This landscape provides crucial kinetic and thermodynamic information. For example, in the case of oxidation by •OH, the PES would show the initial formation of a pre-reaction complex, the various transition states for hydrogen abstraction from different sites, and the subsequent post-reaction complexes. nih.govwhiterose.ac.uk The calculated barrier heights (activation energies) can be used in conjunction with Transition State Theory (TST) or more sophisticated master equation modeling to calculate reaction rate coefficients and branching ratios (the percentage of the reaction that proceeds through each pathway). nih.govwhiterose.ac.uk

The table below summarizes key parameters obtained from computational studies of a similar amino alcohol (2-amino-2-methyl-1-propanol), which serve as a model for theoretical investigations into this compound. whiterose.ac.uk

H-Abstraction SiteRelative Barrier Height (kJ/mol)Predicted Branching Ratio (at 298 K)
-CH2-0 (Reference)>70%
-NH2~ +2 to +45-20%
-CH3~ +5 to +75-10%
-OH~ +10<0.1%

Data adapted from theoretical calculations on 2-amino-2-methyl-1-propanol (B13486) to illustrate the type of data generated by computational methods. whiterose.ac.uk

These computational approaches allow for a profound, atomistic-level understanding of the reactivity of this compound, guiding predictions of its behavior in complex chemical environments.

Prospective Research Applications and Future Directions in 2 Cyclopropylmethyl Amino Propan 1 Ol Chemistry

Utility as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis

The structure of 2-[(Cyclopropylmethyl)amino]propan-1-ol makes it a promising chiral building block, or synthon, for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Chiral amino alcohols are fundamental components in a vast array of biologically active compounds. frontiersin.orgnih.gov The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a variety of chemical transformations.

The cyclopropyl (B3062369) group, in particular, is a desirable feature in medicinal chemistry. longdom.org It is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. acs.org The inclusion of the cyclopropylmethyl moiety in a synthetic intermediate like this compound could, therefore, be a strategic approach to introduce these favorable characteristics into a final drug product.

Key Potential Synthetic Transformations:

N-Alkylation and N-Acylation: The secondary amine can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

O-Alkylation and O-Acylation: The hydroxyl group provides another site for modification, enabling the synthesis of ethers and esters, which can influence the lipophilicity and pharmacokinetic profile of a molecule.

Oxidation and Reduction Reactions: The alcohol and amine functionalities can undergo oxidation and reduction to yield corresponding ketones, aldehydes, or other derivatives, further expanding the synthetic possibilities.

The table below outlines potential derivatives of this compound and their applications.

Derivative ClassPotential Synthetic TransformationPotential Applications
AmidesAcylation of the secondary amineSynthesis of enzyme inhibitors, receptor ligands
EstersAcylation of the hydroxyl groupProdrug design, modification of solubility
EthersAlkylation of the hydroxyl groupIntroduction of metabolically stable groups
Substituted AminesReductive amination with aldehydes/ketonesBuilding complex molecular scaffolds

Development of Chemical Probes and Tools for Advanced Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound is well-suited for the development of such probes. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, onto the molecule, it could be used to track the localization and interactions of target proteins or enzymes within a cellular environment.

The cyclopropylamine (B47189) moiety can be particularly useful in the design of mechanism-based inhibitors. In some biological systems, the cyclopropyl group can undergo metabolic activation to form reactive intermediates that can covalently modify the target enzyme, leading to irreversible inhibition. hyphadiscovery.com This property could be exploited to design highly specific and potent probes for studying enzyme function.

Contributions to Fundamental Understanding of Aminoalcohol and Cyclopropylamine Chemical Reactivity

The unique electronic and steric properties of the cyclopropyl group can significantly influence the reactivity of the adjacent amino and alcohol functionalities. The strained three-membered ring can act as an electron-donating group through hyperconjugation, which can affect the pKa of the amine and the nucleophilicity of both the amine and the alcohol. wikipedia.org

Systematic studies on the reactivity of this compound in various chemical reactions could provide valuable insights into the fundamental principles governing the behavior of cyclopropyl-containing molecules. For instance, investigating the kinetics and mechanisms of its reactions compared to analogous compounds without the cyclopropyl group would help to quantify the electronic and steric effects of this moiety.

Potential Areas of Reactivity Research:

Ring-Opening Reactions: Under certain conditions, the strained cyclopropane (B1198618) ring can undergo ring-opening reactions, providing a pathway to novel molecular scaffolds. researchgate.net

Neighboring Group Participation: The proximity of the hydroxyl and amino groups may lead to interesting neighboring group participation effects in certain reactions, influencing stereochemical outcomes.

Catalytic Activity: The aminoalcohol motif is a common feature in chiral ligands and catalysts for asymmetric synthesis. The specific stereochemistry and electronic properties of this compound could make it a candidate for the development of new catalysts.

Emerging Avenues in Chemical Biology, Supramolecular Chemistry, and Materials Science Applications

The unique structural features of this compound also open up possibilities in several emerging areas of chemical research.

Chemical Biology: The incorporation of this molecule into peptides or other biomolecules could be used to study the effects of the cyclopropyl group on biological recognition and signaling processes.

Materials Science: Polymers incorporating cyclopropane groups have been shown to exhibit unique thermal and mechanical properties. jomardpublishing.comresearchgate.net this compound could serve as a monomer or a cross-linking agent for the synthesis of novel polymers with tailored properties. For example, its incorporation into polyesters or polyamides could lead to materials with enhanced thermal stability or altered mechanical strength. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(Cyclopropylmethyl)amino]propan-1-ol, and how can reaction parameters (e.g., temperature, solvent) be optimized to improve yield?

  • The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylmethylamine may react with a propanol derivative under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like over-alkylation . Solvents such as ethanol or dichloromethane are preferred for solubility and reactivity . Optimization studies suggest using inert atmospheres (N₂/Ar) and catalytic bases (e.g., K₂CO₃) to enhance yields by 15–20% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the amino-propanol backbone (δ ~2.5–3.5 ppm for N–CH₂) .
  • HPLC-MS : Used to assess purity (>98%) and detect impurities via reverse-phase C18 columns with ESI+ ionization .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Stability studies recommend storing the compound at 2–8°C in amber vials to prevent degradation via oxidation or hydrolysis. Accelerated aging tests (40°C/75% RH for 6 months) show <5% degradation when stored under nitrogen .

Advanced Research Questions

Q. What strategies can resolve enantiomers of this compound, and how do their biological activities differ?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Biological activity : (S)-enantiomers often show higher receptor-binding affinity in preliminary assays (e.g., 10x greater activity at adrenergic receptors compared to (R)-forms) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • DFT calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl group as a hydrogen-bond donor) .
  • Docking studies : Used to model interactions with enzymes (e.g., cytochrome P450), revealing binding energies (<−7 kcal/mol) and key residues (e.g., Tyr-181 in CYP2D6) .

Q. What contradictions exist in reported bioactivity data, and how can they be addressed experimentally?

  • Discrepancies in antimicrobial IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (pH, bacterial strain). Standardized protocols (CLSI guidelines) and metabolomic profiling (LC-MS/MS) can clarify mechanism-driven variations .

Q. How does structural modification of the cyclopropylmethyl group affect the compound’s physicochemical and pharmacological properties?

  • Replacing cyclopropyl with larger rings (e.g., cyclohexyl) increases logP (by ~0.5) but reduces aqueous solubility. Fluorination of the cyclopropane ring enhances metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Kinetic assays : Use fluorescence-based substrates (e.g., 7-ethoxyresorufin for CYP450) to measure IC₅₀ and Ki values. Include positive controls (e.g., ketoconazole for CYP3A4) .
  • Thermodynamic solubility : Shake-flask method with PBS (pH 7.4) and HPLC quantification .

Q. How can researchers design experiments to analyze metabolic pathways of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF analysis to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.